molecular formula C18H31GdN4O9 B1674391 Gadobutrol CAS No. 138071-82-6

Gadobutrol

Cat. No. B1674391
M. Wt: 604.7 g/mol
InChI Key: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
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Description

Gadobutrol is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . It is given by injection before the MRI to help diagnose problems in the brain, spine, breast, and other parts of your body . Gadobutrol injection is also used for magnetic resonance angiography (MRA) to evaluate known or suspected supra-aortic or renal artery disease in adults and children .


Synthesis Analysis

The synthesis of Gadobutrol involves reacting cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo [5,1,0]octane and lithium chloride in isopropanol at elevated temperatures . The crude ligand is then reacted with gadolinium oxide in water at elevated temperatures .


Molecular Structure Analysis

Gadobutrol is a modification of the Gd-DO3A compound where a trihydroxybutyl group is attached to the macrocyclic ligand to ensure high hydrophilicity . The ligand contains two chiral carbons at C-13 and C-14, therefore, the product is a racemic mixture of (13R, 14S)− and (13S, 14R)− .


Chemical Reactions Analysis

Gadobutrol is formulated at twice the gadolinium ion concentration of other GBCAs, resulting in a narrower bolus and consequently, improved dynamic image enhancement . As high concentrations of free gadolinium (Gd 3+) ions are potentially toxic, all GBCAs are formulated as a central Gd 3+ ion surrounded by a linear or macrocyclic chelate ligand .


Physical And Chemical Properties Analysis

The molecular weight of Gadobutrol is 604.72 g/mol . The chemical formula is C18H31GdN4O9 .

Scientific Research Applications

Summary of the Application

Gadobutrol is a second-generation, extracellular non-ionic macrocyclic gadolinium-based contrast agent (GBCA) that is approved for use in pediatric (including term neonates) and adult patients undergoing diagnostic contrast-enhanced (CE) MRI for visualization of pathological lesions in all body regions or for CE MRA to evaluate perfusion and flow-related abnormalities .

Methods of Application or Experimental Procedures

Gadobutrol is administered intravenously during the MRI or MRA procedure. Its unique physicochemical profile, including its high thermostability and proton relaxation times, means that gadobutrol is formulated at twice the gadolinium ion concentration of other GBCAs, resulting in a narrower bolus and consequently, improved dynamic image enhancement .

Results or Outcomes

Based on over 20 years of experience in the clinical trial and real-world settings (over 50 million doses) and its low risk for developing nephrogenic systemic fibrosis (NSF), gadobutrol represents an effective and safe diagnostic GBCA for use in CE MRI and MRA to visualize pathological lesions and vascular perfusion and flow-related abnormalities in all body regions in a broad spectrum of patients .

2. Contrast-Enhanced MRI of the CNS

Summary of the Application

Gadobutrol is used in patients undergoing diagnostic contrast-enhanced MRI for visualization of pathological lesions in the CNS .

Methods of Application or Experimental Procedures

In a study, adult patients with known or suspected CNS pathology underwent contrast-enhanced brain MRI with standard-dose gadoterate (0.1 mmol/kg); if an enhancing lesion was identified, a second MRI with reduced-dose gadobutrol (0.075 mmol/kg) was performed within 15 days of the first MRI .

Results or Outcomes

The study showed that the efficacy of a 25% reduced dose of gadobutrol is noninferior to 100% standard dose of gadoterate for contrast-enhanced MRI of the CNS .

3. Contrast-Enhanced MRA

Summary of the Application

Gadobutrol is used in contrast-enhanced MRA to evaluate perfusion and flow-related abnormalities . It has been evaluated in large, randomized, multicenter phase III trials .

Methods of Application or Experimental Procedures

Gadobutrol is administered intravenously during the MRA procedure. Its high thermostability and proton relaxation times allow it to be formulated at twice the gadolinium ion concentration of other GBCAs, resulting in a narrower bolus and improved dynamic image enhancement .

Results or Outcomes

There was strong agreement in diagnostic efficacy between gadobutrol-enhanced MRA and digital subtraction angiography (DSA) in patients with various arterial occlusive diseases .

4. Contrast-Enhanced MRI in Pediatric Patients

Summary of the Application

Gadobutrol is approved for use in pediatric patients, including term neonates, undergoing diagnostic contrast-enhanced MRI for visualization of pathological lesions in all body regions .

Methods of Application or Experimental Procedures

Gadobutrol is administered intravenously during the MRI procedure. Its unique physicochemical profile allows it to be formulated at twice the gadolinium ion concentration of other GBCAs, improving dynamic image enhancement .

Results or Outcomes

Based on over 20 years of experience in the clinical trial and real-world settings, gadobutrol has been shown to be an effective and safe diagnostic GBCA for use in pediatric patients .

5. Contrast-Enhanced MRI in Adults

Summary of the Application

Gadobutrol is used in adult patients undergoing diagnostic contrast-enhanced MRI for visualization of pathological lesions in all body regions .

Methods of Application or Experimental Procedures

Gadobutrol is administered intravenously during the MRI procedure. Its unique physicochemical profile allows it to be formulated at twice the gadolinium ion concentration of other GBCAs, improving dynamic image enhancement .

Results or Outcomes

Based on extensive clinical experience, gadobutrol is an effective and generally well-tolerated extracellular GBCA for patients undergoing diagnostic contrast-enhanced MRI .

6. Contrast-Enhanced MRI in Adolescents

Summary of the Application

Gadobutrol is used in adolescent patients undergoing diagnostic contrast-enhanced MRI for visualization of pathological lesions in all body regions .

Methods of Application or Experimental Procedures

Gadobutrol is administered intravenously during the MRI procedure. Its unique physicochemical profile allows it to be formulated at twice the gadolinium ion concentration of other GBCAs, improving dynamic image enhancement .

Results or Outcomes

Based on extensive clinical experience, gadobutrol is an effective and generally well-tolerated extracellular GBCA for patients undergoing diagnostic contrast-enhanced MRI .

properties

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027434
Record name Gadobutrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gadobutrol

CAS RN

770691-21-9
Record name Gadobutrol
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Record name Gadobutrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
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Record name GADOBUTROL
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Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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